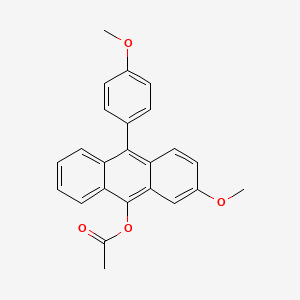
2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications. This compound, in particular, is characterized by its unique structure, which includes methoxy and acetate functional groups attached to the anthracene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate typically involves the reaction of 2-methoxyanthracene with 4-methoxyphenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while reduction could produce anthracenols.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate involves its interaction with molecular targets through its functional groups. The methoxy and acetate groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence the compound’s photophysical properties and its behavior in various chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-10-(4-methylphenyl)anthracen-9-yl acetate
- 2-Methoxy-10-(4-ethylphenyl)anthracen-9-yl acetate
- 2-Methoxy-10-(4-chlorophenyl)anthracen-9-yl acetate
Uniqueness
2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate is unique due to the presence of both methoxy and acetate groups, which impart distinct photophysical properties and reactivity compared to other anthracene derivatives.
Eigenschaften
CAS-Nummer |
6307-00-2 |
|---|---|
Molekularformel |
C24H20O4 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[2-methoxy-10-(4-methoxyphenyl)anthracen-9-yl] acetate |
InChI |
InChI=1S/C24H20O4/c1-15(25)28-24-21-7-5-4-6-19(21)23(16-8-10-17(26-2)11-9-16)20-13-12-18(27-3)14-22(20)24/h4-14H,1-3H3 |
InChI-Schlüssel |
UVFUPDZZCQXOSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C=C(C=CC2=C(C3=CC=CC=C31)C4=CC=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


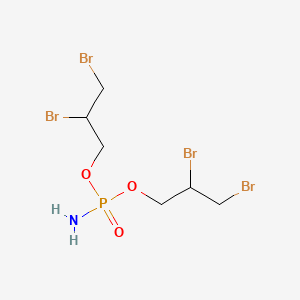
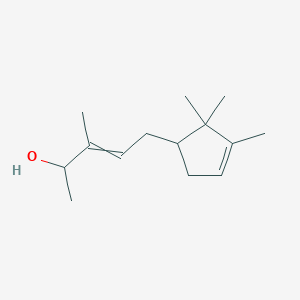
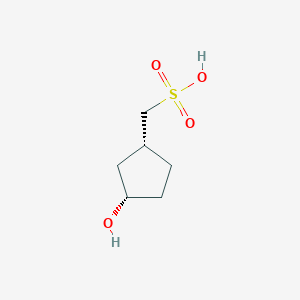
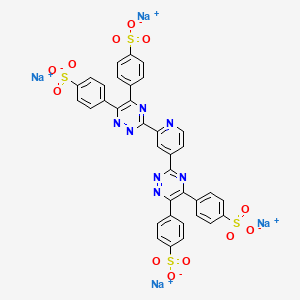
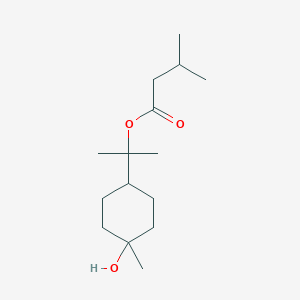

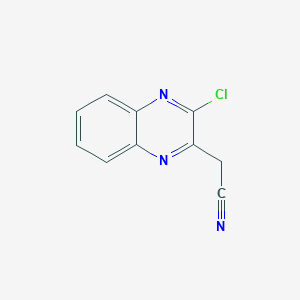
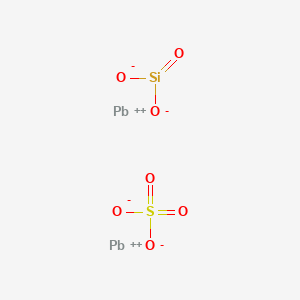
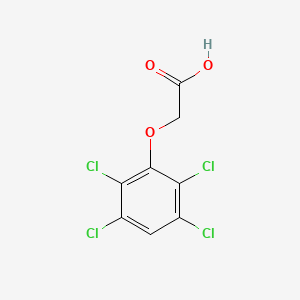
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea](/img/structure/B13809723.png)
![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13809738.png)

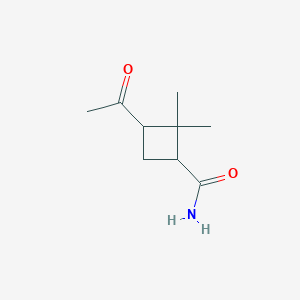
![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)
